molecular formula C13H16N2O3 B13888172 Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate

Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B13888172
M. Wt: 248.28 g/mol
InChI Key: GVYLLFGAHGKVLE-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-6-10-4-9(8-16)5-14-11(10)7-15/h4-5,8H,6-7H2,1-3H3

InChI Key

GVYLLFGAHGKVLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)C=O

Origin of Product

United States

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